molecular formula C22H20N4O3 B2898148 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-66-3

2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B2898148
CAS RN: 862811-66-3
M. Wt: 388.427
InChI Key: QPSJADOMKVIWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The process uses TEA as a base and THF as a solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds, including benzimidazole and pyrimidine derivatives, demonstrating their potential for various biological activities. For instance, the synthesis and characterization of novel pyrazolopyrimidines derivatives evaluated for anticancer and anti-inflammatory activities highlight the chemical versatility and potential biomedical applications of such compounds (Rahmouni et al., 2016).

  • Microwave-Mediated Synthesis : Efficient, microwave-mediated synthesis techniques have been employed for the production of benzothiazole- and benzimidazole-based heterocycles, indicating a methodological advancement in the synthesis of complex organic compounds (Darweesh et al., 2016).

Biological Activity

  • Antibacterial and Anticancer Agents : Various synthesized compounds structurally related to the query compound have shown significant antibacterial and anticancer activities. For example, a study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents, demonstrating high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

  • Antimicrobial Evaluation : The antimicrobial efficacy of synthesized heterocyclic compounds, such as N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives, has been explored, showing promising results against various bacterial and fungal species, thus highlighting their potential in developing new antimicrobial agents (Sethi et al., 2016).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJADOMKVIWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.